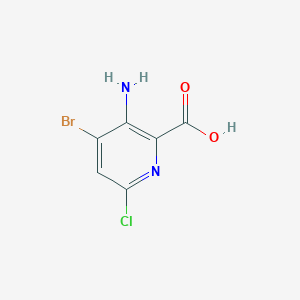

3-Amino-4-bromo-6-chloropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYNVFKAAOCJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropicolinic acid (CAS Number: 1073182-90-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-Amino-4-bromo-6-chloropicolinic acid, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical insights, offering a valuable resource for researchers working with this and related molecular scaffolds. Given the specialized nature of this compound, this guide combines established knowledge of picolinic acids with specific data pertaining to CAS number 1073182-90-7, while clearly delineating between experimentally verified information and scientifically grounded hypotheses.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted picolinic acid derivative. The picolinic acid scaffold is a recurring motif in a multitude of biologically active compounds, ranging from pharmaceuticals to herbicides. The specific substitution pattern of this molecule—an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position—suggests its potential as a versatile building block in the synthesis of more complex molecules. The combination of amino, carboxyl, and halo groups provides multiple reactive handles for chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1073182-90-7 | [1][2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [2] |

| Molecular Weight | 251.47 g/mol | [3] |

| IUPAC Name | 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | [4] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | [4] |

| InChI Key | RWYNVFKAAOCJEF-UHFFFAOYSA-N | [4] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >95% (commercial sources) | [2] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical approach would involve the sequential halogenation, amination, and carboxylation of a suitable pyridine precursor. Alternatively, a pre-functionalized picolinic acid could undergo halogenation and amination. The following proposed synthesis is based on analogous reactions reported for similar heterocyclic systems.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed multi-step synthesis of the target compound.

Detailed Hypothetical Protocol

Step 1: Bromination of 6-Chloropicolinic acid

-

To a stirred solution of 6-chloropicolinic acid in fuming sulfuric acid (oleum), slowly add elemental bromine at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated solid, 4-bromo-6-chloropicolinic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Nitration of 4-Bromo-6-chloropicolinic acid

-

Dissolve 4-bromo-6-chloropicolinic acid in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Carefully pour the mixture onto ice and collect the resulting precipitate (4-bromo-6-chloro-3-nitropicolinic acid) by filtration.

-

Wash the solid with water and dry under vacuum.

Step 3: Reduction of the Nitro Group

-

Suspend 4-bromo-6-chloro-3-nitropicolinic acid in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid this compound by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.

Disclaimer: This is a proposed synthesis based on known chemical transformations of similar molecules. The actual reaction conditions may require optimization.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural features suggest its utility as a key intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.

Scaffold for Novel Drug Candidates

Picolinic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of amino and halo substituents on the pyridine ring allows for diverse chemical modifications to explore structure-activity relationships (SAR). This compound could serve as a starting material for the synthesis of libraries of novel compounds for high-throughput screening.

Diagram 2: Potential Derivatization Pathways

Caption: Potential synthetic modifications of the core molecule.

Intermediate in Agrochemical Synthesis

Certain halogenated picolinic acids are potent herbicides. It is plausible that this compound could be an intermediate in the synthesis of new agrochemicals, where the specific substitution pattern is designed to target particular biological pathways in weeds.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectra are not publicly available, commercial suppliers indicate the availability of the following analytical data upon request.[1][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the chemical structure, including the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Researchers are advised to obtain the Certificate of Analysis (CoA) from the supplier, which should include this data.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated laboratory environment.

-

Hazard Statements: Harmful if swallowed. Causes serious eye damage. Harmful to aquatic life.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Avoid release to the environment.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and other applications. While detailed studies on its biological activity are yet to be published, its structural analogy to other bioactive picolinic acids makes it a compound of interest for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and potential research directions. It is imperative for researchers to rely on experimentally verified data and to conduct thorough analytical characterization and safety assessments when working with this compound.

References

-

Amerigo Scientific. This compound. Available from: [Link]

-

Antipin, M. Y., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 423-435. Available from: [Link]

-

Munder, M., et al. (1987). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(10), 1787-1793. Available from: [Link]

- Google Patents. (2009). A kind of preparation method of 3-amino-4-picoline. CN100460394C.

-

AZA Mid-Year Meeting. 1073182-89-4 | Methyl 3-amino-4-bromo-6-chloropicolinate. Available from: [Link]

-

PubChem. 6-Bromo-4-chloropicolinic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Amino-6-bromo-3-chloropicolinic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2021). Improved synthesis of 6-aryl-4-aminopicolinates. WO2021188654A1.

-

ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]

-

Leon, G., et al. (2018). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Organic Syntheses, 95, 315-335. Available from: [Link]

-

PubChem. 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Amino-4-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 1073182-90-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound - CAS:1073182-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1073182-90-7) 1H NMR [m.chemicalbook.com]

- 7. This compound,1073182-90-7-Amadis Chemical [amadischem.com]

3-Amino-4-bromo-6-chloropicolinic acid molecular structure and formula

An In-Depth Technical Guide to 3-Amino-4-bromo-6-chloropicolinic Acid: Structure, Properties, and Synthetic Considerations

Introduction

Picolinic acid and its derivatives represent a class of "privileged" structural motifs within the landscape of modern drug discovery.[1] These pyridine-based carboxylic acids are integral components in a significant number of biologically active molecules and FDA-approved therapeutics.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its capacity to act as a versatile scaffold for building complex molecular architectures. Derivatives have been investigated for a wide array of therapeutic applications, including enzyme inhibition, anticonvulsant activity, and antitumor effects.[2][3][4]

This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: This compound . As a halogenated aminopicolinic acid, this compound serves as a valuable and complex building block for medicinal chemists. This document, intended for researchers, scientists, and drug development professionals, will detail its molecular structure, physicochemical properties, and a proposed synthetic strategy, grounding the discussion in the broader context of its potential applications in pharmaceutical research.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and core properties. This compound is a pyridine derivative substituted with four different functional groups, leading to a specific and chemically reactive structure.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | [5] |

| CAS Number | 1073182-90-7 | [5][6][7] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [6][7] |

| Molecular Weight | 251.47 g/mol | [7] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | [5] |

| InChI Key | RWYNVFKAAOCJEF-UHFFFAOYSA-N | [5] |

Molecular Structure

The structure consists of a central pyridine ring, which defines the core scaffold. The nomenclature "picolinic acid" specifies a carboxylic acid group at the C2 position (adjacent to the ring nitrogen). The remaining substituents are assigned based on this numbering convention: an amino (-NH₂) group at C3, a bromo (-Br) group at C4, and a chloro (-Cl) group at C6. This dense functionalization makes it a rich starting point for further chemical modification.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, typical properties for a research chemical of this nature are summarized below.

| Property | Value / Observation | Rationale / Source |

| Purity | Typically ≥95% | Commercial suppliers[6] |

| Appearance | Likely an off-white to yellow or brown solid | Common for complex organic molecules |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF) | Based on functional groups |

| Storage | Sealed in dry, Room Temperature | Supplier recommendation[7] |

Synthetic Considerations and Proposed Protocol

The causality behind this proposed pathway rests on the strategic introduction of substituents, leveraging the directing effects of existing groups and the use of protecting or activating groups (like the N-oxide) to achieve the desired substitution pattern.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound - CAS:1073182-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. irl.umsl.edu [irl.umsl.edu]

A Technical Guide to the Synthesis and Strategic Importance of 3-Amino-4-bromo-6-chloropicolinic Acid in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted picolinic acids are a cornerstone of modern medicinal chemistry, serving as pivotal scaffolds in the development of novel therapeutic agents. Among these, 3-Amino-4-bromo-6-chloropicolinic acid (CAS No. 1073182-90-7) represents a highly functionalized and strategically important building block. This technical guide provides an in-depth analysis of the plausible synthetic pathways for this compound, grounded in established principles of pyridine chemistry. Furthermore, it explores the rationale behind its discovery and its potential applications in drug development, emphasizing the critical role of halogenated pyridines in crafting next-generation pharmaceuticals.

The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its bioisosteric relationship with the phenyl group. The introduction of halogen atoms onto this scaffold dramatically expands its utility for several key reasons:

-

Modulation of Physicochemical Properties: Halogens, particularly fluorine and chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, offering a powerful tool for optimizing pharmacokinetic profiles.

-

Enhanced Target Binding: The unique electronic properties of halogens can lead to specific and potent interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.

-

Synthetic Handles for Elaboration: Bromine and iodine atoms serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures.[1]

The strategic placement of amino, bromo, and chloro substituents, along with the carboxylic acid moiety in this compound, creates a molecule with a rich chemical space for derivatization, making it a valuable asset in the synthesis of compound libraries for high-throughput screening and lead optimization.

Proposed Synthetic Trajectory for this compound

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the amino group and the carboxylic acid functionality from a pre-halogenated pyridine core.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-6-chloro-2-methylpyridine

This initial step involves the diazotization of a commercially available aminopicoline, followed by a Sandmeyer-type reaction to introduce the bromine atom.

-

Reaction:

-

To a cooled (0-5 °C) solution of 6-chloro-2-methylpyridin-3-amine in aqueous hydrobromic acid (48%), add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, neutralize with a suitable base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-6-chloro-2-methylpyridine.

-

Purify by column chromatography or distillation.

-

Step 2: Synthesis of 3-Nitro-4-bromo-6-chloro-2-methylpyridine

The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The electron-withdrawing nature of the existing substituents directs the nitration to the desired position.

-

Reaction:

-

To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 4-bromo-6-chloro-2-methylpyridine.

-

Carefully control the temperature during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-nitro-4-bromo-6-chloro-2-methylpyridine.

-

Step 3: Synthesis of 3-Amino-4-bromo-6-chloro-2-methylpyridine

The nitro group is then reduced to an amino group, a common transformation in the synthesis of aromatic amines.

-

Reaction:

-

Dissolve 3-nitro-4-bromo-6-chloro-2-methylpyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

If using tin(II) chloride, basify the reaction mixture and extract the product. If using catalytic hydrogenation, filter off the catalyst.

-

Purify the crude product by recrystallization or column chromatography to yield 3-amino-4-bromo-6-chloro-2-methylpyridine.

-

Step 4: Synthesis of this compound

The final step is the oxidation of the methyl group at the 2-position to a carboxylic acid.

-

Reaction:

-

Suspend 3-amino-4-bromo-6-chloro-2-methylpyridine in an aqueous solution of a strong oxidizing agent, such as potassium permanganate.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford this compound.

-

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-4-bromo-6-chloropicolinic Acid: A Strategic Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromo-6-chloropicolinic acid is a highly functionalized heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemicals. Its polysubstituted pyridine core, featuring a carboxylic acid, an amino group, and two different halogen atoms, makes it a valuable scaffold for the development of novel bioactive molecules. The precise arrangement of these functional groups allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the strategic considerations and plausible synthetic routes for obtaining this complex molecule, with a focus on the selection of starting materials and the rationale behind the proposed chemical transformations.

Comparative Analysis of Starting Materials

The synthesis of a polysubstituted pyridine derivative such as this compound necessitates a carefully planned synthetic strategy. The choice of the starting material is paramount and is dictated by factors such as commercial availability, cost, and the feasibility of introducing the required functional groups in a regioselective manner. Two main strategies can be envisioned: a linear synthesis starting from a simple, readily available picoline or pyridine derivative, or a convergent approach involving the coupling of two smaller fragments. For the purpose of this guide, we will focus on a linear synthetic approach, which is often more practical for laboratory-scale synthesis.

A critical analysis of commercially available pyridine and picoline derivatives suggests that a pre-functionalized picoline is the most logical starting point. The methyl group of the picoline can be oxidized to a carboxylic acid at a later stage in the synthesis, a transformation that is generally high-yielding and reliable.

| Starting Material | Rationale for Selection | Potential Challenges |

| 3-Amino-4-methylpyridine | Commercially available. The amino group at the 3-position can direct the regioselective introduction of halogens at the 4- and 6-positions. | The strong activating effect of the amino group might lead to over-halogenation or side reactions. Protection of the amino group may be necessary. |

| 2-Chloro-6-methylpyridine | A common building block. The chlorine at the 2-position can be a precursor to the carboxylic acid group via cyanation and hydrolysis. | Introduction of the amino and bromo groups at the 3- and 4-positions, respectively, in a controlled manner can be challenging. |

| 4-Picoline | Inexpensive and readily available. Can be functionalized through a series of electrophilic substitution reactions. | Lack of inherent regiocontrol for the introduction of multiple substituents. The synthesis would likely be long and low-yielding. |

Based on this analysis, 3-Amino-4-methylpyridine emerges as a promising starting material due to the directing effect of the amino group, which can facilitate the regioselective introduction of the required halogen atoms.

Proposed Synthetic Pathway

The proposed synthesis of this compound starting from 3-Amino-4-methylpyridine is outlined below. This multi-step synthesis is designed to control the regiochemistry of the halogenation and oxidation steps.

Caption: Proposed synthetic pathway for this compound.

Synthetic Protocols

Step 1: Regioselective Halogenation of 3-Amino-4-methylpyridine

The key to this synthesis is the controlled, regioselective introduction of the bromine and chlorine atoms. The amino group at the 3-position is a strong activating group and an ortho-, para-director. The 4-position is para to the amino group, and the 2- and 6-positions are ortho. Therefore, direct halogenation is expected to occur at these positions.

Protocol:

-

Protection of the Amino Group (Optional but Recommended): To prevent over-halogenation and potential side reactions, the amino group can be protected as an acetamide. To a solution of 3-Amino-4-methylpyridine in acetic anhydride, add a catalytic amount of sulfuric acid and stir at room temperature for 2 hours. The product, 3-acetamido-4-methylpyridine, can be isolated by pouring the reaction mixture into ice water and collecting the precipitate.

-

Bromination: The bromination is expected to occur at the 4-position, which is para to the strongly activating amino (or acetamido) group. To a solution of the protected or unprotected 3-Amino-4-methylpyridine in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TTC).

-

Chlorination: Following bromination, the chlorination is expected to occur at the 6-position. To the reaction mixture from the previous step, add a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas dissolved in a suitable solvent. The reaction temperature may need to be elevated to facilitate the chlorination.

-

Deprotection (if applicable): If the amino group was protected, the acetyl group can be removed by acidic or basic hydrolysis. For example, refluxing the halogenated intermediate in aqueous hydrochloric acid will yield the desired 3-amino-4-bromo-6-chloro-2-methylpyridine.

Step 2: Oxidation of the Methyl Group

The methyl group at the 2-position needs to be oxidized to a carboxylic acid. A common method for this transformation is the reaction with a strong oxidizing agent such as potassium permanganate (KMnO4) or through a two-step process involving radical bromination followed by hydrolysis.

Protocol (via Nitrile):

-

Radical Bromination: To a solution of 3-amino-4-bromo-6-chloro-2-methylpyridine in a non-polar solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. The mixture is then refluxed under irradiation with a UV lamp. This will result in the formation of 2-(bromomethyl)-3-amino-4-bromo-6-chloropyridine.

-

Cyanation: The bromomethyl intermediate is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) to yield 3-amino-4-bromo-6-chloropicolinonitrile.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol:

-

Acid Hydrolysis: The nitrile intermediate is heated in a concentrated strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress can be monitored by the evolution of ammonia gas. Upon completion, the reaction mixture is cooled and neutralized to precipitate the final product, this compound.

Trustworthiness and Self-Validating Systems

The proposed synthetic route is designed to be self-validating at each step. The intermediates can be isolated and characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure before proceeding to the next step. The regioselectivity of the halogenation steps is based on well-established principles of electrophilic aromatic substitution on pyridine rings bearing a strong activating group. The oxidation of the methyl group via a nitrile intermediate is a robust and widely used method in organic synthesis.

Conclusion

The synthesis of this compound presents a significant challenge due to the need for precise control over the regioselective introduction of multiple functional groups. The proposed synthetic pathway, starting from the commercially available 3-Amino-4-methylpyridine, offers a logical and experimentally feasible approach. The key to the success of this synthesis lies in the careful control of reaction conditions, particularly during the halogenation steps, and the potential need for protecting group chemistry to modulate the reactivity of the amino group. This in-depth guide provides a solid foundation for researchers and scientists to embark on the synthesis of this and other similarly complex polysubstituted picolinic acids.

References

- At the time of generating this guide, a direct, published synthesis for this compound was not found in the public domain.

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-bromo-6-chloropicolinic Acid

This guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-bromo-6-chloropicolinic acid, a substituted pyridine carboxylic acid of interest to researchers and professionals in drug development and agrochemical synthesis. Given the limited availability of direct experimental data for this specific molecule, this document integrates known information with established scientific principles and data from structurally similar compounds to offer a robust analytical and predictive framework.

Chemical Identity and Molecular Structure

This compound is a multifaceted molecule characterized by a pyridine ring substituted with an amino group, a bromine atom, a chlorine atom, and a carboxylic acid group. This unique combination of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

The structural arrangement of these substituents on the picolinic acid backbone creates a distinct electronic and steric environment. The carboxylic acid at the 2-position, adjacent to the ring nitrogen, is a key feature of picolinic acids and influences their coordination chemistry and biological activity. The amino group at the 3-position and the halogens at the 4- and 6-positions further modulate the molecule's properties.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | [1] |

| CAS Number | 1073182-90-7 | [1][2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1][3] |

| Molecular Weight | 251.47 g/mol | [1][3] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | [4] |

| InChI Key | RWYNVFKAAOCJEF-UHFFFAOYSA-N | [4] |

Predicted and Observed Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for this compound is not extensively published, we can infer and predict these properties based on its structure and data from analogous compounds.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Observed Value | Remarks and Comparative Insights |

| Melting Point | Not experimentally determined. Predicted to be a high-melting solid. | Structurally related aminopicolinic acids are crystalline solids with relatively high melting points. For example, 4-aminopicolinic acid has a melting point of approximately 188-190 °C[5]. The presence of halogens and the amino group, which can participate in intermolecular hydrogen bonding, would be expected to contribute to a high melting point for the title compound. |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | As with many carboxylic acids containing multiple functional groups, decomposition is expected before a boiling point is reached at atmospheric pressure. |

| Solubility | Predicted to have moderate solubility in polar organic solvents. | Picolinic acid itself is highly soluble in water, but less so in ethanol and acetonitrile[6][7]. The introduction of a bromo and a chloro group would decrease aqueous solubility, while the amino group would slightly counteract this effect. Therefore, moderate solubility in polar organic solvents like DMSO and DMF is anticipated. |

| pKa | Not experimentally determined. Predicted to have at least two pKa values. | The carboxylic acid group will have a pKa value influenced by the electron-withdrawing effects of the pyridine nitrogen and the halogen substituents. The amino group will have a pKa corresponding to its protonation. Computational methods can provide reliable predictions for the pKa of substituted pyridines. |

| Appearance | Likely a crystalline powder. | 3-Amino-6-chloropicolinic acid is described as a powder[2]. |

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound is available, which provides key information about the proton environment in the molecule[8].

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic proton on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shift of the aromatic proton will be influenced by the surrounding substituents. The protons on the amino and carboxylic acid groups may appear as broad signals and their chemical shifts can be dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule.

-

O-H stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

N-H stretch: Bands corresponding to the amino group will appear in the 3300-3500 cm⁻¹ region.

-

C=O stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1730 cm⁻¹.

-

C=C and C=N stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used for confirmation of the elemental composition.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the physicochemical properties of this compound, the following established methodologies are recommended.

Determination of Solubility

The solubility of the compound can be determined in various solvents using the gravimetric method[6][7].

Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetonitrile) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for any undissolved solid to settle.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the withdrawn sample under reduced pressure or gentle heating.

-

Mass Determination: Accurately weigh the solid residue.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Caption: Workflow for gravimetric solubility determination.

Determination of pKa

The pKa values can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. Given the complexity of the molecule, computational methods can also provide valuable predictions.

Conceptual Framework: Computational pKa Prediction

The pKa of a molecule is directly related to the Gibbs free energy change of its deprotonation reaction. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), combined with a suitable solvation model, can accurately predict these free energy changes and thus the pKa values of substituted pyridines[9][10][11][12].

Caption: Conceptual workflow for computational pKa prediction.

Synthesis and Stability

Proposed Synthetic Route

Stability Considerations

The stability of this compound is a critical parameter for its storage and handling. As a substituted aminopicolinic acid, potential degradation pathways could include decarboxylation, dehalogenation, or oxidation of the amino group.

Protocol: Preliminary Stability Assessment

A preliminary assessment of the compound's stability can be conducted by exposing it to various stress conditions, such as elevated temperature, high humidity, and light, and monitoring for the appearance of degradation products by a stability-indicating analytical method like HPLC.

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent.

-

Stress Conditions: Aliquot the solutions into separate vials and expose them to different conditions (e.g., 40°C, 75% relative humidity; UV light). A control sample should be stored under normal conditions.

-

Time-Point Analysis: At specified time intervals, withdraw samples from each condition.

-

Analytical Method: Analyze the samples using a validated HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a complete experimental profile of its physicochemical properties is yet to be published, this guide provides a comprehensive framework for its characterization. By integrating available data with established analytical protocols and theoretical predictions, researchers and drug development professionals can effectively work with this molecule and unlock its full potential. Further experimental investigation into the properties outlined in this guide is encouraged to build a more complete understanding of this promising chemical entity.

References

-

3 Amino 6 Chloropicolinic Acid at ₹ 3150/kg | Hyderabad | ID: 2855459268930 - IndiaMART. (n.d.). Retrieved January 7, 2026, from [Link]

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 370-376.

- Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.

-

4-Aminopicolinic acid - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]

-

Esteves, C. I. C., et al. (n.d.). Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. Retrieved January 7, 2026, from [Link]

- Nowak, M., et al. (2022). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 27(23), 8251.

- Budriesi, R., et al. (2008). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of Inorganic Biochemistry, 102(5-6), 1031-1038.

- Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Peer review.

-

This compound - Amerigo Scientific. (n.d.). Retrieved January 7, 2026, from [Link]

- Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry and Chemical Engineering, 2(4), 223-228.

- Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles.

-

3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Amino-6-bromo-3-chloropicolinic acid | C6H4BrClN2O2 | CID 21696623 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

- Ishida, T., et al. (2021).

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved January 7, 2026, from [Link]

- Rupp, M. (2012). Predicting the pKa of Small Molecules.

- DeCorte, J., et al. (2023).

- Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5856-5867.

-

3-Amino-4-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 68718801 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1504.

-

The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). International Journal of Molecular Sciences, 23(23), 15302.

-

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride | C6H6Cl2N2O2 | CID 73977825. (n.d.). Retrieved January 7, 2026, from [Link]

- O'Hagan, D. (2010). Synthesis of Halogenated Carboxylic Acids and Amino Acids. Topics in Current Chemistry, 293, 1-38.

-

4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsrc. (2025, August 20). Retrieved January 7, 2026, from [Link]

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12.

Sources

- 1. scispace.com [scispace.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 8. This compound(1073182-90-7) 1H NMR [m.chemicalbook.com]

- 9. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 10. optibrium.com [optibrium.com]

- 11. mrupp.info [mrupp.info]

- 12. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irl.umsl.edu [irl.umsl.edu]

- 14. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]

- 15. profiles.umsl.edu [profiles.umsl.edu]

- 16. nbinno.com [nbinno.com]

- 17. [PDF] Synthesis of Halogenated Carboxylic Acids and Amino Acids | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 3-Amino-4-bromo-6-chloropicolinic Acid

This guide provides a comprehensive technical overview of the solubility of 3-Amino-4-bromo-6-chloropicolinic acid. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties. This document moves beyond a simple data sheet to offer insights into the structural factors influencing solubility and provides detailed methodologies for its experimental determination.

Introduction: The Significance of Solubility

This compound is a substituted picolinic acid derivative. Picolinic acids and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility is a major hurdle in drug development, often leading to inadequate therapeutic efficacy.[3] Therefore, a thorough understanding and precise measurement of the solubility of novel compounds like this compound are fundamental for successful research and development.

This guide will delve into the theoretical and practical aspects of determining the solubility of this specific molecule, providing a robust framework for its characterization.

Physicochemical Properties of this compound

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters are essential for both theoretical predictions and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | - |

| CAS Number | 1073182-90-7 | [4] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [4][5] |

| Molecular Weight | 251.47 g/mol | [4][5] |

| Chemical Structure |  | - |

Note: The chemical structure is provided for illustrative purposes.

Theoretical Solubility Considerations: A Structure-Based Analysis

While specific experimental data for this compound is not widely published, an analysis of its structure allows for informed predictions about its solubility profile. The molecule's solubility is a composite of the contributions from its various functional groups.

-

Picolinic Acid Backbone : The parent compound, picolinic acid, is very soluble in water (approx. 862.5 g/kg at 293 K) but significantly less soluble in ethanol (approx. 57.1 g/kg) and acetonitrile (approx. 17.0 g/kg).[6][7] This is attributed to the polar carboxylic acid group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding with protic solvents like water.

-

Carboxylic Acid Group (-COOH) : This is a strongly polar, acidic functional group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. In aqueous solutions, its solubility is highly pH-dependent; deprotonation at higher pH to form a carboxylate salt will significantly increase aqueous solubility.

-

Amino Group (-NH₂) : This is a polar, basic group that can also participate in hydrogen bonding, further enhancing solubility in polar solvents.

-

Halogen Substituents (-Br and -Cl) : The bromo and chloro groups are electron-withdrawing and increase the lipophilicity of the molecule. This increased lipophilicity generally leads to a decrease in aqueous solubility compared to the non-halogenated parent picolinic acid. The interaction between halogens and aromatic rings can be complex, but they are generally considered to contribute to hydrophobic character.[8]

Predicted Solubility Profile: Based on this analysis, this compound is expected to be a weakly acidic compound with moderate solubility in polar organic solvents. Its aqueous solubility is likely to be lower than that of unsubstituted picolinic acid due to the hydrophobic nature of the halogen substituents but will be significantly influenced by the pH of the medium.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[1] This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of the Solvent System : Prepare the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.). Ensure the solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute : Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration : Agitate the suspension at a constant temperature using a shaker or rotator. The time required to reach equilibrium can vary but is often between 24 and 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a high speed or by filtration using a syringe filter with a pore size that does not adsorb the compound (e.g., 0.22 µm PVDF).

-

Sample Dilution : Accurately dilute an aliquot of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis : Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of dissolved solutes.[9][10][11] A validated HPLC method is essential for accurate solubility determination.

Suggested HPLC Method

-

Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol and water (e.g., 20:80 v/v) with the pH adjusted to 2.5 with phosphoric acid has been used for picolinic acid.[12]

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 20 µL.

-

Detector : UV-Vis detector at a wavelength of maximum absorbance for this compound (e.g., 264 nm for picolinic acid).[12]

-

Column Temperature : Ambient or controlled (e.g., 25 °C).

Quantification Workflow

-

Prepare a Stock Solution : Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Create a Calibration Curve : Prepare a series of standard solutions of known concentrations by serially diluting the stock solution.

-

Analyze Standards : Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot Calibration Curve : Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Analyze Samples : Inject the diluted supernatant samples from the solubility experiment and record their peak areas.

-

Calculate Concentration : Use the equation from the calibration curve to calculate the concentration of the compound in the diluted samples. Remember to account for the dilution factor to determine the final solubility in the original supernatant.

Caption: HPLC quantification workflow.

Data Presentation

Solubility data should be recorded in a clear and organized manner. Below is a template table for presenting the solubility of this compound in various solvents at a given temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | pH (for aqueous) |

| Water | 25 | Experimental Value | Calculated Value | Measured Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | 7.4 |

| Ethanol | 25 | Experimental Value | Calculated Value | N/A |

| Methanol | 25 | Experimental Value | Calculated Value | N/A |

| Acetonitrile | 25 | Experimental Value | Calculated Value | N/A |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | N/A |

Conclusion

While published solubility data for this compound is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. A thorough analysis of its chemical structure suggests moderate solubility in polar organic solvents, with aqueous solubility being highly dependent on pH. By employing the robust shake-flask method coupled with a validated HPLC quantification workflow, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the study of this compound in drug discovery and other scientific disciplines.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

-

Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. [Link]

-

Quantitative structure–activity relationship. (2024, January 6). In Wikipedia. [Link]

-

Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals. [Link]

-

Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. [Link]

-

(PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. (n.d.). ResearchGate. [Link]

-

Picolinic Acid. (n.d.). SIELC Technologies. [Link]

-

P-005 - Picolinic Acid by HPLC - Issue 3. (n.d.). Scribd. [Link]

-

Baptista, D., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. SciSpace. [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. (n.d.). ResearchGate. [Link]

-

Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

-

This compound. (n.d.). Amerigo Scientific. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. (n.d.). ULisboa Research Portal. [Link]

-

(PDF) Solubility and Crystallization Studies of Picolinic Acid. (n.d.). ResearchGate. [Link]

-

Cockroft, S. L., et al. (2004). Experimental measurement of noncovalent interactions between halogens and aromatic rings. Chembiochem. [Link]

-

Methyl 3-amino-4-bromo-6-chloropicolinate. (n.d.). AZA Mid-Year Meeting. [Link]

-

This compound. (n.d.). Sunway Pharm Ltd. [Link]

-

4-Amino-6-bromo-3-chloropicolinic acid. (n.d.). PubChem. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound - CAS:1073182-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Experimental measurement of noncovalent interactions between halogens and aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

Thermal stability and degradation of 3-Amino-4-bromo-6-chloropicolinic acid

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Amino-4-bromo-6-chloropicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine carboxylic acid derivative with potential applications in pharmaceutical and agrochemical industries. Understanding its thermal stability and degradation profile is paramount for ensuring its quality, safety, and efficacy during manufacturing, storage, and application. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability and degradation pathways of this compound. It is designed to offer researchers and drug development professionals a framework for conducting forced degradation studies and interpreting the resulting data. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related picolinic acid derivatives and established regulatory guidelines to propose potential degradation mechanisms and detailed analytical workflows.

Introduction to this compound

This compound is a substituted picolinic acid, a class of compounds known for their diverse biological activities. The molecule's structure, featuring an amino group, a carboxylic acid, and two different halogen substituents on the pyridine ring, suggests a complex chemical behavior with multiple potential degradation sites.

Chemical Structure:

-

IUPAC Name: 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid[1]

-

Molecular Weight: 251.47 g/mol [1]

The thermal stability of such a molecule is a critical quality attribute. Exposure to elevated temperatures during synthesis, purification, formulation, or storage can lead to the formation of degradation products, which may be inactive, less active, or even toxic. Therefore, a thorough understanding of its thermal behavior is essential.

Assessing Thermal Stability: Core Thermoanalytical Techniques

Thermoanalytical techniques are fundamental in characterizing the thermal stability of a compound. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and vaporization events.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Analysis Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, which are associated with enthalpy changes.[4][5]

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Analysis Parameters:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset and peak maximum temperatures provide critical information about the thermal stability.

Data Presentation: Expected Thermal Analysis Data

| Parameter | Method | Expected Observation | Significance |

| Onset of Decomposition | TGA | Temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability. |

| Decomposition Steps | TGA/DTG | One or more distinct mass loss steps. | Suggests a multi-stage degradation process. |

| Melting Point | DSC | Sharp endothermic peak. | A key physical property and an indicator of purity. |

| Decomposition Exotherm | DSC | Broad or sharp exothermic peak, often following melting. | Confirms decomposition and provides information on the energy released. |

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under more severe conditions than accelerated stability testing.[6][7] It is crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[6][8] The key stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[6][8]

Proposed Degradation Pathways

Based on the functional groups of this compound, several degradation pathways can be hypothesized:

-

Decarboxylation: The carboxylic acid group is susceptible to removal as CO₂ upon heating, a common degradation pathway for picolinic acids.[9]

-

Deamination: The amino group can be lost, particularly under hydrolytic or oxidative stress.[9]

-

Dehalogenation: The bromo and chloro substituents may be cleaved under certain conditions, such as reductive or photolytic stress.

-

Hydrolysis: The amide linkage in potential dimeric impurities or the pyridine ring itself could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The electron-rich pyridine ring and the amino group are potential sites for oxidation.

Visualization of Proposed Degradation Pathways

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation

A systematic approach is required to perform forced degradation studies.

Workflow Diagram

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

-

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[8]

-

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for a specified period.[8]

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation (Solid State): Expose the solid drug substance to dry heat (e.g., 80°C, 100°C) in a calibrated oven.

-

Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light according to ICH Q1B guidelines.

Analytical Methodologies for Degradation Product Analysis

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development

Step-by-Step Protocol for HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column, which is versatile for separating compounds with moderate polarity.

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the ionization of the acidic and basic functional groups.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution method to separate compounds with a range of polarities. For example, start with a low percentage of organic phase and gradually increase it.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing their purity.

-

Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2 between all peaks).

Characterization of Degradation Products

Once the degradation products are separated by HPLC, their structures need to be elucidated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is a crucial first step in identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Requires isolation of the degradation products, but provides detailed structural information for unambiguous identification.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters that influence its development and use. This guide has outlined the essential thermoanalytical and chromatographic techniques for a comprehensive assessment. By employing a systematic approach to forced degradation studies, researchers can identify potential degradation pathways, develop robust stability-indicating methods, and ensure the quality and safety of products containing this molecule. While specific data on this compound remains to be published, the methodologies described herein provide a solid foundation for its rigorous scientific investigation.

References

-

Kowalczyk, B. (n.d.). CALORIMETRIC AND THERMAL INVESTIGATION OF METAL DERIVATIVES OF 6-AMINOPICOLINIC ACID. AKJournals. Retrieved from [Link]

-

Cataldo, S., Gianguzza, A., & Pettignano, A. (2018). A detailed analysis of the properties of radiolyzed proteinaceous amino acids. ResearchGate. Retrieved from [Link]

-

Chen, Q., et al. (2022). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Retrieved from [Link]

-

Jain, R., & Gupta, R. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

-

Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-824. Retrieved from [Link]

-

Alsante, K. M., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Retrieved from [Link]

-

Delgado-Mellado, N., et al. (2018). Thermal Stability of Choline Chloride Deep Eutectic Solvents by TGA/FTIR-ATR Analysis. Journal of Molecular Liquids, 260, 49-56. Retrieved from [Link]

-

Rane, K., & Patil, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. European Journal of Pharmaceutical and Medical Research, 10(5), 232-243. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). 1073182-89-4 | Methyl 3-amino-4-bromo-6-chloropicolinate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

de Souza, A. R., et al. (2020). Thermal behavior, spectroscopic study and evolved gas analysis (EGA) during pyrolysis of picolinic acid, sodium picolinate and its light trivalent lanthanide complexes in solid state. ResearchGate. Retrieved from [Link]

-

Ghaoues, S., et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. This compound - CAS:1073182-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1073182-90-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. ijrpp.com [ijrpp.com]

- 9. akjournals.com [akjournals.com]

A Technical Guide to the Purity and Analytical Standards of 3-Amino-4-bromo-6-chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromo-6-chloropicolinic acid, a halogenated pyridine derivative, represents a class of molecules with significant potential in pharmaceutical and agrochemical research. The precise arrangement of amino, bromo, and chloro substituents on the picolinic acid scaffold imparts unique chemical properties that are of interest in the development of novel bioactive compounds. As with any compound intended for such applications, the purity and comprehensive analytical characterization are of paramount importance. This guide provides an in-depth exploration of the analytical methodologies and standards required to ensure the quality and consistency of this compound.

The biological activity and safety of a compound are intrinsically linked to its purity. Even minute quantities of impurities can lead to undesirable side effects, altered efficacy, or incorrect interpretation of experimental data. Therefore, a robust analytical framework is essential for the identification and quantification of the active substance and any associated impurities. This document, intended for senior application scientists and researchers, delves into the causality behind experimental choices and provides a framework for establishing a self-validating system of protocols.

Synthesis and Potential Impurities of this compound

A thorough understanding of the synthetic route is fundamental to predicting and identifying potential impurities. While multiple synthetic strategies for halogenated picolinic acids exist, a plausible pathway for this compound likely involves a multi-step functionalization of a pyridine ring. This could begin with a commercially available chloropicolinic acid derivative, followed by sequential nitration, halogenation, and reduction steps to introduce the amino and bromo groups at the desired positions.

Based on such synthetic pathways, several classes of impurities can be anticipated:

-

Starting Materials and Intermediates: Incomplete conversion can lead to the presence of residual starting materials (e.g., 2,6-dichloropicolinic acid) or key intermediates (e.g., 3-nitro-4-bromo-6-chloropicolinic acid).

-

Isomeric Impurities: The substitution reactions on the pyridine ring may not be perfectly regioselective, leading to the formation of isomers with different arrangements of the amino, bromo, and chloro groups.

-

By-products of Side Reactions: Over-halogenation can result in di-brominated or di-chlorinated species. Dehalogenation or other rearrangements can also occur under certain reaction conditions.

-

Reagents and Solvents: Residual solvents and unreacted reagents used during the synthesis and purification steps are also potential contaminants.

A comprehensive analytical approach must be capable of separating and identifying these diverse potential impurities from the main compound.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target molecule from its potential impurities.

Rationale for Method Development

The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and selectivity. The inclusion of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase serves a dual purpose: it protonates the carboxylic acid and amino groups of the analyte, leading to sharper peaks and improved chromatographic performance, and it provides a source of protons for electrospray ionization in mass spectrometry detection. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable run time.

Detailed HPLC Protocol

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in a 1:1 mixture of Acetonitrile and Water |

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which will be discussed later in this document.[1]

Structural Elucidation and Identification of Impurities

While HPLC provides information on the purity of the sample, it does not inherently identify the chemical structures of the separated components. For this, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound and for the identification of impurities.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic region of the spectrum will be of particular interest, with the chemical shifts and coupling constants of the pyridine ring proton providing definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carboxyl carbon. This is especially useful for identifying isomers, as the chemical shifts of the ring carbons are highly sensitive to the positions of the substituents.

For a definitive structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be employed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like HPLC or UPLC (Ultra-Performance Liquid Chromatography), it becomes a powerful tool for identifying and quantifying impurities.